molecular formula C15H15N5O7 B035267 9H-Imidazo[1,2-a]purin-9-one,  3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- CAS No. 105528-80-1

9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-

Cat. No. B035267
M. Wt: 377.31 g/mol
InChI Key: VWMUCSNSLYHBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is a compound that has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as DIPT, and it has been synthesized using different methods. The synthesis of this compound has been of great interest to researchers due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of DIPT is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to bind to DNA and inhibit transcription. In addition, DIPT has been shown to be an effective carrier for the delivery of drugs to specific tissues.

Biochemical And Physiological Effects

DIPT has been shown to have biochemical and physiological effects. In vitro studies have shown that DIPT inhibits the growth of cancer cells by inducing apoptosis. In addition, DIPT has been shown to bind to DNA and inhibit transcription. In vivo studies have shown that DIPT has antitumor activity in animal models. However, the physiological effects of DIPT on humans are not fully understood.

Advantages And Limitations For Lab Experiments

DIPT has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize. Another advantage is that it has potential applications in various fields such as medicine, biochemistry, and pharmacology. However, one limitation is that the mechanism of action of DIPT is not fully understood. Another limitation is that the physiological effects of DIPT on humans are not fully understood.

Future Directions

There are several future directions for the study of DIPT. One future direction is the investigation of the mechanism of action of DIPT. Another future direction is the investigation of the physiological effects of DIPT on humans. In addition, further studies are needed to determine the potential applications of DIPT in drug discovery and development. Finally, the synthesis of new derivatives of DIPT may lead to the discovery of compounds with improved properties.

Synthesis Methods

DIPT can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-6-chloropurine with diacetyl in the presence of a base such as sodium hydride. This method yields a mixture of mono and diacetylated products, which can be separated by column chromatography. Another method involves the reaction of 2-amino-6-chloropurine with acetic anhydride in the presence of a catalyst such as pyridine. This method yields a mixture of mono and diacetylated products, which can also be separated by column chromatography.

Scientific Research Applications

DIPT has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, DIPT has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, DIPT has been studied for its potential as a tool for the study of protein-DNA interactions. It has been shown to bind to DNA and inhibit transcription. In pharmacology, DIPT has been studied for its potential as a drug delivery system. It has been shown to be an effective carrier for the delivery of drugs to specific tissues.

properties

CAS RN

105528-80-1

Product Name

9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-

Molecular Formula

C15H15N5O7

Molecular Weight

377.31 g/mol

IUPAC Name

(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate

InChI

InChI=1S/C15H15N5O7/c1-6(21)18-5-16-10-11(18)17-15-19(7(2)22)13(26-8(3)23)14(27-9(4)24)20(15)12(10)25/h5,13-14H,1-4H3

InChI Key

VWMUCSNSLYHBNJ-UHFFFAOYSA-N

SMILES

CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C

synonyms

9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-

Origin of Product

United States

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